Methyl 6-amino-4-indolecarboxylate
Description
Historical Context and Evolution of Indole (B1671886) Scaffold Research
The journey of indole chemistry began in 1866 with Adolf von Baeyer's synthesis of indole from the oxidation of indigo, a widely used dye. nih.govmdpi.com This initial discovery paved the way for extensive research into the chemical properties and reactivity of the indole nucleus. Early studies focused on understanding the fundamental reactions of the indole ring, such as electrophilic substitution, which predominantly occurs at the C3 position due to the high electron density of the pyrrole (B145914) ring.
Over the decades, the focus of indole research has shifted from fundamental synthesis to its application in drug discovery. The recognition of the indole core in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin (B1676174) highlighted its physiological importance. nih.govmdpi.com This realization spurred the investigation of natural and synthetic indole derivatives for their therapeutic potential. The development of numerous synthetic methodologies, including the well-known Fischer, Bischler, and Hemetsberger indole syntheses, has been instrumental in creating a diverse library of indole-based compounds for biological screening. nih.gov
Overview of the Indole Core as a Privileged Scaffold in Medicinal Chemistry
The indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity, leading to a multitude of pharmacological activities. researchgate.netresearchgate.netexlibrisgroup.com Its structural features, including the presence of a hydrogen bond donor (the N-H group) and a hydrophobic surface, allow for versatile interactions with proteins and enzymes. mdpi.com This versatility has been exploited in the development of drugs targeting various diseases.
Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. nih.govijrpc.comnih.gov For instance, synthetic indole derivatives like sunitinib (B231) are used in cancer therapy, while others show promise in combating antibiotic-resistant bacteria. nih.govnih.gov The ability of the indole scaffold to be readily functionalized at various positions on the ring allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the design of new therapeutic agents. researchgate.net
Classification and Structural Diversification of Indolecarboxylates
Indolecarboxylates represent a significant subclass of indole derivatives characterized by the presence of a carboxylate group attached to the indole ring. The position of this carboxylate group, along with other substituents, gives rise to a wide variety of structurally diverse compounds. They can be broadly classified based on the position of the carboxylate group on the benzene (B151609) or pyrrole ring of the indole nucleus.
The structural diversification of indolecarboxylates is achieved through various synthetic strategies, allowing for the introduction of different functional groups at multiple positions. This chemical flexibility is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. For example, the introduction of amino groups, alkyl chains, or other heterocyclic rings can significantly alter the compound's interaction with its biological target.
Research Gaps and Future Perspectives in Indolecarboxylate Chemistry
Despite the extensive research on indole derivatives, several research gaps and future opportunities remain in the field of indolecarboxylate chemistry. A significant challenge lies in the development of more efficient and regioselective synthetic methods to access novel and complex indolecarboxylate scaffolds. The exploration of new catalytic systems and the application of modern synthetic techniques, such as C-H activation, could open up new avenues for structural diversification.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) of indolecarboxylates is needed to guide the rational design of more potent and selective drug candidates. nih.gov Computational modeling and advanced analytical techniques can play a crucial role in elucidating the molecular interactions between indolecarboxylates and their biological targets. Future research will likely focus on the development of indolecarboxylate-based compounds with novel mechanisms of action to address unmet medical needs, particularly in the areas of cancer, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net The continued exploration of the chemical space around the indolecarboxylate scaffold holds immense promise for the discovery of the next generation of therapeutic agents.
Properties of Methyl 6-amino-4-indolecarboxylate
| Property | Value |
| CAS Number | 103956-00-9 alfa-chemistry.comchemicalbook.comparchem.com |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Boiling Point | 429.8°C at 760 mmHg alfa-chemistry.com |
| Flash Point | 213.7°C alfa-chemistry.com |
| Density | 1.339 g/cm³ alfa-chemistry.com |
| Physical Form | Solid sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUHYJRVJSXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646089 | |
| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-00-9 | |
| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6 Amino 4 Indolecarboxylate and Its Congeners
Precursor Synthesis and Intermediate Transformations
The synthesis of highly substituted indoles like Methyl 6-amino-4-indolecarboxylate often relies on a stepwise approach. This involves the initial construction of a core indole (B1671886) ring followed by the strategic introduction of the desired functional groups at specific positions.
Synthesis of Indole Ring Precursors
The creation of the indole nucleus is a foundational step, with several classical and modern methods being employed. The choice of method often depends on the desired substitution pattern of the final product.
Fischer Indole Synthesis : This remains one of the most widely used methods for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For accessing precursors to 4,6-disubstituted indoles, appropriately substituted phenylhydrazines are required. For instance, the reaction of a substituted phenylhydrazine with a pyruvate (B1213749) derivative can lead to an indole-2-carboxylate (B1230498), which can be further modified. nih.gov
Leimgruber-Batcho Indole Synthesis : This method is particularly useful for synthesizing indoles that are unsubstituted at the C-2 and C-3 positions. The process typically starts with a substituted o-nitrotoluene, which is reacted with a dimethylformamide acetal (B89532) to form an enamine. Subsequent reduction of the nitro group leads to cyclization and formation of the indole ring. nih.gov
Palladium-Catalyzed Cyclizations : Modern cross-coupling reactions offer efficient routes to the indole core. For example, the Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, can construct C3,C4-disubstituted indoles from ortho-substituted aryl iodides and N-benzoyloxy allylamines through a cascade of ortho-amination and ipso-Heck cyclization. nih.gov
A common precursor for 4-substituted indoles is 1,3-cyclohexanedione, which can be reacted with 2-aminoethanol to form an enamine. This intermediate can then be converted to 4-hydroxyindole (B18505) in the presence of a dehydrogenation catalyst like Palladium on carbon (Pd/C). google.com The hydroxyl group can then be transformed into other functionalities.
Functionalization of the Indole Nucleus at C-4 and C-6 Positions
Once the indole core is formed, the next critical phase is the introduction of substituents at the C-4 and C-6 positions of the benzene (B151609) portion of the ring. This is often challenging due to the inherent reactivity of the pyrrole (B145914) ring (C-2 and C-3 positions). nih.gov
Directed C-H Functionalization : To overcome the challenge of regioselectivity, directing groups (DGs) are often employed. These groups, temporarily installed on the indole nitrogen or at another position, guide a metal catalyst to a specific C-H bond. For example, installing a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions, while an N-P(O)tBu2 group can direct arylation to the C-6 and C-7 positions with copper and palladium catalysts, respectively. nih.govresearchgate.net Rhodium catalysis has also been effectively used for the direct C-4 functionalization of unprotected indoles. acs.org
Nitration and Subsequent Reduction : A classic strategy to introduce an amino group involves the nitration of the indole ring, followed by reduction. A dinitro-toluic acid can serve as a starting material, which after esterification, can be subjected to reactions that form the indole ring, with the nitro groups later reduced to amino groups. nih.gov For example, a precursor like methyl 3,5-dinitrotoluene-4-carboxylate can be used to synthesize the target compound. nih.gov
Halogenation and Cross-Coupling : Introducing a halogen, such as bromine or iodine, at the C-4 or C-6 position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For instance, regioselective dibromination of methyl indole-3-carboxylate (B1236618) has been achieved to produce methyl 5,6-dibromoindole-3-carboxylate. nih.gov
| Starting Material | Reaction/Method | Functionalization Target | Resulting Intermediate |
| Dinitro-toluic acid | Fischer esterification, subsequent cyclization and reduction | C-4 Carboxylate, C-6 Amino | Methyl 6-amino-1H-indole-4-carboxylate nih.gov |
| Indole | Directed C-H functionalization using directing groups | C-4 and C-6 positions | Variously substituted indoles nih.gov |
| 1,3-Cyclohexanedione | Reaction with 2-aminoethanol, then dehydrogenation | C-4 Hydroxyl | 4-Hydroxyindole google.com |
| Methyl indole-3-carboxylate | Dibromination | C-5 and C-6 positions | Methyl 5,6-dibromoindole-3-carboxylate nih.gov |
Direct Synthesis Approaches to this compound
While stepwise functionalization is common, methods that construct the fully substituted ring system in a more convergent manner are highly sought after for their efficiency.
Regioselective Functionalization Strategies
Achieving regioselectivity in the direct synthesis of polysubstituted indoles is a significant challenge. Advanced catalytic systems are key to controlling where functional groups are placed on the indole ring.
Transition-Metal Catalysis : The use of transition metals like rhodium and palladium is central to modern regioselective synthesis. nih.govacs.org For instance, rhodium(III) catalysis can achieve selective C-4 alkenylation of 3-formyl indoles. nih.gov The choice of directing group is crucial; for example, a trifluoroacetyl group at C-3 directs alkenylation to C-4, whereas a simple acetyl group at the same position leads to C-2 functionalization. nih.gov
Precursor-Directed Synthesis : A synthetic route starting from methyl 3,5-dinitro-p-toluate has been reported. nih.gov This precursor is transformed into an enamine by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent reductive cyclization of the nitro groups, often using reagents like iron powder or catalytic hydrogenation, yields the indole ring with the desired 6-amino and 4-carboxylate functionalities already in place. nih.gov
| Catalyst/Reagent | Directing Group | Position Selectivity | Reaction Type |
| Rhodium(III) | C-3 Trifluoroacetyl | C-4 | Alkenylation nih.gov |
| Palladium/Copper | N-P(O)tBu2 | C-6 / C-7 | Arylation nih.gov |
| N/A (Precursor-based) | N/A | C-4, C-6 | Reductive Cyclization nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are applicable to indole synthesis in general.
Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for creating complex molecular scaffolds. nih.govnih.gov An Ugi reaction, for example, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov It is conceivable that a carefully designed MCR could assemble a precursor that rapidly cyclizes to the desired indole structure.
Indole Synthesis via MCRs : MCRs have been developed for the synthesis of other substituted indoles, such as 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. researchgate.net These reactions often involve the condensation of an amine, a 1,3-dicarbonyl compound, and another reactive species, demonstrating the potential for building complex indole systems in a single pot. researchgate.net
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a key green technology in organic synthesis. It can dramatically reduce reaction times, improve yields, and sometimes eliminate the need for a solvent. tandfonline.comtandfonline.com For example, the reaction of methyl 2,4-dinitro-5-methylbenzoate with DMF-DMA to form an intermediate enamine can be efficiently carried out using microwave heating. nih.gov Similarly, microwave-mediated hydrolysis and decarboxylation have been used to modify indole esters. nih.gov
Solvent-Free and Catalytic Reactions : The development of solvent-free reaction conditions is a core principle of green chemistry. Mechanochemical methods, such as ball milling for the Fischer indole synthesis, can provide an environmentally friendly alternative to traditional solvent-based processes. rsc.orgunica.it The use of efficient and recyclable catalysts also contributes to greener synthetic routes. researchgate.net
Atom Economy : Synthetic strategies, particularly MCRs, that maximize the incorporation of atoms from the reactants into the final product are considered green. Designing routes that avoid the use of protecting groups, which must be added and later removed, also improves atom economy and reduces waste.
| Green Chemistry Principle | Application in Indole Synthesis | Benefit |
| Use of Microwave Irradiation | Synthesis of enamine intermediates; ester hydrolysis | Reduced reaction time, increased efficiency nih.govtandfonline.com |
| Solvent-Free Reactions | Mechanochemical Fischer indole synthesis | Reduced solvent waste, lower environmental impact rsc.orgunica.it |
| Use of Greener Solvents | Reactions in water or ionic liquids | Reduced use of volatile organic compounds researchgate.net |
| High Atom Economy | Multicomponent reactions (MCRs) | Reduced waste, increased efficiency nih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. researchgate.net This technology utilizes microwave irradiation to heat reactants directly and uniformly, leading to rapid temperature increases and accelerated reaction rates. In the context of heterocyclic synthesis, including indoles and related structures, microwave irradiation has been successfully applied to condensation, cyclization, and multicomponent reactions. mdpi.comajgreenchem.comnih.gov
For the synthesis of indole derivatives, microwave assistance can be particularly beneficial in key steps such as the Fischer indole synthesis or in multicomponent reactions that build the heterocyclic core. mdpi.com The advantages are clearly demonstrated when comparing reaction outcomes with traditional methods.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis
| Reaction Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Acetic Acid | 20-25 hours | 46-68 | researchgate.net |
This data underscores the efficiency of microwave-assisted synthesis, showcasing a significant reduction in reaction time from hours to minutes and a substantial increase in product yield. researchgate.net
Solvent-Free and Aqueous Medium Reactions
In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of volatile organic solvents. Solvent-free (neat) reactions and reactions conducted in aqueous media are at the forefront of this movement. ajgreenchem.com Water is an ideal solvent as it is non-toxic, non-flammable, and inexpensive.
The synthesis of complex heterocyclic molecules, such as pyranopyrazoles, has been achieved through four-component reactions in boiling water without the need for any catalyst. researchgate.net This approach is not only environmentally friendly but also simplifies the work-up procedure, as the product often precipitates from the aqueous medium and can be isolated by simple filtration. researchgate.net These catalyst-free methods are highly atom-economical and avoid the complications associated with catalyst removal and disposal. researchgate.netresearchgate.net
Table 2: Effect of Reaction Medium on the Yield of a Multicomponent Heterocyclic Synthesis
| Entry | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol | 35 | researchgate.net |
| 2 | Water | 85 | researchgate.net |
| 3 | Ethanol/Water (1:1) | 60 | researchgate.net |
| 4 | Dichloromethane (B109758) | <10 | researchgate.net |
| 5 | Toluene | <10 | researchgate.net |
The results indicate that water can be a superior solvent for certain multicomponent reactions, leading to significantly higher yields compared to organic solvents or even solvent-free conditions in some cases. researchgate.net
Advanced Synthetic Strategies for this compound Derivatives
The functional groups of this compound—the amino group, the carboxylate ester, and the indole ring itself—provide multiple handles for chemical modification. These derivatizations are crucial for tuning the molecule's properties for various applications.
Derivatization at the Amino Functionality (N-Alkylation, Acylation)
The 6-amino group is a key site for derivatization.
N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. A common approach involves reductive amination with aldehydes or ketones, or direct alkylation using alkyl halides in the presence of a base. N-methylation is a particularly common modification in medicinal chemistry, often accomplished using reagents like methyl iodide with a base such as sodium hydride. monash.edu
N-Acylation: The amino group can be readily acylated using acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide variety of acyl groups. N-acylation of the indole nitrogen itself is also a common strategy, often facilitated by strong bases like sodium hydride or milder conditions using DMAP/Et3N. nih.gov
Table 3: Examples of Amino Group Derivatization Reactions
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Alkyl |
| N-Methylation | Methyl Iodide, Silver Oxide/Sodium Hydride | Methyl |
| N-Acylation | Acid Chloride/Anhydride, Base | Acyl |
Modifications of the Carboxylate Moiety (Ester Hydrolysis, Amidation)
The methyl ester at the 4-position is another versatile functional handle.
Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF), followed by an acidic workup. nih.gov This transformation is fundamental for preparing carboxylic acid derivatives or for use in coupling reactions.
Amidation: The synthesis of amides from the ester can be achieved by direct aminolysis with an amine, although this often requires harsh conditions. A more common and milder two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). Alternatively, the ester can be converted directly to an amide using specific reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Table 4: Transformations of the Carboxylate Moiety
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Ester Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid |
| Amidation (from acid) | Amine, Coupling Agent (e.g., HATU) | Amide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |
Substitution Pattern Variations on the Indole Ring System
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. researchgate.net The regioselectivity of these reactions is a key consideration.
Electrophilic Aromatic Substitution: The C3 position of the indole ring is the most nucleophilic and therefore the most common site for electrophilic attack. researchgate.netuni-muenchen.de If the C3 position is blocked, substitution may occur at the C2 position. The existing amino and carboxylate groups on the benzene portion of the indole ring will also direct incoming electrophiles, although reactions on the pyrrole ring are generally more facile. Common electrophilic substitution reactions include halogenation (using NBS or NCS), nitration, and Friedel-Crafts alkylation and acylation. researchgate.net
Metal-Catalyzed Cross-Coupling: To achieve substitutions at specific positions that are not favored by electrophilic attack (e.g., C4, C5, C7), modern synthetic methods often rely on metal-catalyzed cross-coupling reactions. This typically involves first introducing a halogen (e.g., bromine or iodine) at the desired position, which then serves as a handle for reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.
Table 5: Selected Substitution Reactions on the Indole Ring
| Reaction Type | Typical Reagent(s) | Primary Position of Substitution |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | C3 |
| Friedel-Crafts Acylation | Acid Chloride, Lewis Acid | C3 |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 |
| Suzuki Coupling (from halo-indole) | Boronic Acid, Pd Catalyst | Position of Halogen |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality is of paramount importance, particularly in the synthesis of biologically active molecules, as different enantiomers can have vastly different pharmacological effects. nih.gov The stereoselective synthesis of analogues of this compound can be approached in several ways.
Use of Chiral Pool Starting Materials: One strategy is to begin the synthesis with a readily available enantiomerically pure starting material, such as an amino acid. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) to generate a large amount of an enantiomerically enriched product. mdpi.com This can be applied to reactions such as asymmetric alkylations, reductions, or cycloadditions to build chiral centers into the molecule's framework. nih.gov For example, an enantioselective N-alkylation of the indole nitrogen could be used to introduce a chiral side chain. mdpi.com
Table 6: Methodologies for Stereoselective Synthesis
| Method | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., L-amino acids) as starting materials. | Synthesis of a tryptophan derivative. researchgate.net |
| Chiral Auxiliary | A removable chiral group guides the stereochemical outcome of a reaction. | Asymmetric alkylation of a glycine (B1666218) equivalent. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral or racemic substrate. | Enantioselective Friedel-Crafts alkylation of the indole ring. |
Structure Activity Relationship Sar Studies of Methyl 6 Amino 4 Indolecarboxylate Derivatives
Fundamental Principles of Indole-Based SAR
The indole (B1671886) nucleus, an aromatic heterocyclic organic compound, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov This core structure is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. mdpi.com Its electron-rich nature and the presence of a hydrogen bond donor in the unsubstituted form (N-H) allow it to interact with a wide array of biological targets. nih.gov
Key positions on the indole ring for substitution and their general impact on activity include:
N-1 (Indole Nitrogen): Substitution at this position can significantly alter the molecule's electronic properties and steric profile, influencing receptor binding and metabolic stability. In some cases, an unsubstituted N-H is crucial for hydrogen bonding with the target receptor. nih.gov
C-2 and C-3 (Pyrrole Ring): These positions are often targeted for introducing diverse substituents to modulate activity and selectivity. For instance, carboxamide groups at these positions can form hydrogen bonds with various enzymes. nih.gov
C-4, C-5, C-6, and C-7 (Benzene Ring): Modifications on the benzene portion of the indole can influence lipophilicity, electronic distribution, and steric interactions, thereby affecting pharmacokinetic and pharmacodynamic properties. researchgate.net
Impact of Substituent Effects on Biological Activity
The biological activity of methyl 6-amino-4-indolecarboxylate derivatives is highly dependent on the nature and placement of substituents on the indole core.
The C-6 position of the indole ring is a critical site for functionalization. The introduction of an amino group at this position can significantly influence the molecule's interaction with biological targets. Research on 2,3-disubstituted indoles has demonstrated that the C-6 position can be selectively functionalized, leading to novel derivatives with potential therapeutic applications. frontiersin.orgresearchgate.net In studies of bis-indole compounds targeting HIV-1 fusion, the linkage between the indole units was found to be crucial for activity. Specifically, a 6-6' linkage resulted in more potent compounds compared to 5-5', 5-6', or 6-5' linkages, suggesting that the geometry and shape conferred by the C-6 substitution pattern are critical for optimal binding to the target's hydrophobic pocket. nih.gov
The C-4 position of the indole ring is historically challenging to functionalize directly. researchgate.netrsc.org However, the presence of a carboxylate group at this position can profoundly impact a molecule's biological profile. The carboxylate group, being a hydrogen bond acceptor and potentially ionized at physiological pH, can engage in critical interactions with receptor sites. Transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing functional groups at the C-4 position, often utilizing a directing group at a neighboring position. nih.govacs.org For example, rhodium(III)-catalyzed C-H activation can lead to exclusive C-4 alkylation. acs.org The electronic effects of substituents on the indole ring can also direct functionalization to the C-4 position. acs.org
Substitution at the N-1 position of the indole ring is a common strategy to modulate the pharmacological properties of indole derivatives. The nature of the substituent can influence the compound's electronics, lipophilicity, and steric bulk, thereby affecting its binding affinity and selectivity for a given target. For instance, in a series of N-tosyl-indole based thiosemicarbazones, the presence of the tosyl group at the N-1 position significantly enhanced their inhibitory potential against tyrosinase compared to unsubstituted indole thiosemicarbazones. nih.gov Conversely, in some classes of compounds, the presence of a hydrogen on the indole nitrogen is essential for maintaining biological activity, as the N-H group can act as a crucial hydrogen bond donor in ligand-receptor interactions. nih.gov Studies on N-substituted indole derivatives have shown that even minor modifications at this position can lead to significant changes in biological activity. researchgate.net
The specific placement of substituents on the indole ring, known as positional isomerism, plays a pivotal role in determining the biological activity of a compound. Even a subtle shift in the position of a functional group can lead to a dramatic change in efficacy and selectivity. For example, a comparative study of 2- and 3-substituted N-piperidinyl indoles revealed significant differences in their activity at the nociceptin (B549756) opioid receptor (NOP). The 2-substituted derivatives generally exhibited higher binding affinities and acted as full agonists, while the 3-substituted analogs were partial agonists. nih.gov This highlights how the spatial arrangement of substituents dictates the nature of the interaction with the receptor. Similarly, in the development of HIV-1 fusion inhibitors, the linkage position between two indole moieties was critical, with the 6-6' linked isomer showing superior activity over the 5-5', 5-6', and 6-5' isomers. nih.gov
Table 1: Impact of Positional Isomerism on Biological Activity
| Compound Class | Isomeric Position | Biological Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| N-piperidinyl indoles | 2-substituted vs. 3-substituted | Nociceptin Opioid Receptor (NOP) | 2-substituted show higher affinity and full agonism; 3-substituted are partial agonists. | nih.gov |
Pharmacophore Elucidation and Ligand-Receptor Interactions
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dergipark.org.trresearchgate.net This approach is instrumental in understanding ligand-receptor interactions and in the design of new, more potent, and selective compounds. researchgate.net
For indole derivatives, a pharmacophore model might include features such as:
Hydrogen Bond Donors: Often the N-H group of the indole ring. nih.gov
Hydrogen Bond Acceptors: Carbonyl groups of amides or carboxylates. nih.gov
Aromatic Rings: The indole ring itself, which can engage in π-π stacking interactions. nih.gov
Hydrophobic Features: Can be contributed by the indole ring or other nonpolar substituents.
By analyzing a series of active and inactive molecules, a 3D pharmacophore model can be generated. This model serves as a template for virtual screening of compound libraries to identify new potential hits or for guiding the optimization of existing leads. mdpi.com For example, a pharmacophore model for isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors derived from amino-indole derivatives identified two hydrophobic groups and two aromatic rings as key features for activity. researchgate.net
Docking studies, which predict the preferred orientation of a ligand within a receptor's binding site, complement pharmacophore modeling by providing a more detailed picture of the specific interactions. These studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand, thereby rationalizing the observed SAR. mdpi.com
Table 2: Common Pharmacophoric Features in Indole Derivatives
| Pharmacophoric Feature | Example Functional Group | Type of Interaction |
|---|---|---|
| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Carboxylate, Amide Carbonyl | Hydrogen Bonding |
| Aromatic Ring | Indole Nucleus, Phenyl Substituents | π-π Stacking, Hydrophobic |
No Publicly Available Data for SAR or QSAR Studies of this compound Derivatives
Despite a comprehensive search of scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for derivatives of the chemical compound this compound were found.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a specific focus on "Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) nih.gov" as requested. The foundational data required for such an analysis, including tables of derivatives and their corresponding biological activities, is not present in the accessible public domain of scientific research.
Without primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. Further research and publication in this specific area would be required before a comprehensive review could be compiled.
Advanced Spectroscopic and Analytical Characterization Techniques in Indolecarboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, allowing for the precise assembly of the molecular puzzle.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic molecules. In the case of Methyl 6-amino-4-indolecarboxylate, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For instance, the aromatic protons on the indole (B1671886) ring, the amine (NH₂) protons, the N-H proton of the indole, and the methyl (CH₃) protons of the ester group would all appear at distinct chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the indole core, the carboxylate group, and the methyl group. While specific experimental data for this compound is not widely published, a hypothetical ¹H NMR data table is presented below for illustrative purposes.
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 7.25 | t | J = 2.5 |
| H-3 | 6.50 | t | J = 2.5 |
| H-5 | 6.80 | d | J = 1.8 |
| H-7 | 7.10 | d | J = 1.8 |
| NH (indole) | 8.50 | br s | - |
| NH₂ | 4.50 | br s | - |
| OCH₃ | 3.85 | s | - |
This table is a hypothetical representation and not based on experimental data.
Heteronuclear NMR, such as ¹⁵N NMR, could offer further structural insights by directly probing the nitrogen atoms of the indole ring and the amino group, providing valuable information about their electronic environment.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons within the indole ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.
The Heteronuclear Multiple Bond Correlation (HMBC) technique is particularly crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the position of the amino and carboxylate groups on the indole scaffold by showing correlations between the aromatic protons and the carbons of these substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups.
For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the indole and amino groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations of the indole ring.
| Functional Group | Hypothetical IR Absorption (cm⁻¹) |
| N-H Stretch (Indole & Amine) | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 |
| C=O Stretch (Ester) | 1720 |
| C=C Stretch (Aromatic) | 1620-1450 |
| C-O Stretch (Ester) | 1250 |
| C-N Stretch | 1340-1250 |
This table is a hypothetical representation and not based on experimental data.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would offer clues about the compound's structure, with characteristic losses of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃) being expected.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in the synthesis and quality control of pharmaceutical intermediates like this compound. They allow for the effective separation of the target compound from starting materials, byproducts, and other impurities, as well as for the stringent assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile organic compounds. For indole derivatives, reversed-phase HPLC is a commonly employed method. While specific experimental data for this compound is not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of structurally similar compounds.
A typical HPLC analysis would involve a C8 or C18 stationary phase, which provides a non-polar environment. The mobile phase would likely consist of a gradient elution system, starting with a higher proportion of an aqueous solvent (like water with a modifier such as trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient allows for the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the indole ring exhibits strong absorbance.
Table 1: Representative HPLC Parameters for Analysis of Indole Derivatives
| Parameter | Typical Condition |
| Stationary Phase | C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid |
| Elution | Gradient |
| Detection | UV-Vis Absorbance |
| Purity | A purity of ≥95% is often required for synthetic intermediates. sigmaaldrich.com |
It is important to note that the development of a specific and validated HPLC method for this compound would be a critical step in its research and development process to ensure accurate quantification and purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For amino-containing indole derivatives, silica (B1680970) gel plates are typically used as the stationary phase due to their polar nature.
The choice of mobile phase is crucial for achieving good separation. A mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is common. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.7 for effective separation and visualization. In the context of the synthesis of related indole nucleosides, purification by column chromatography on silica gel has been reported using solvent gradients such as 0–10% ethyl acetate in hexanes and 0–15% methanol in dichloromethane (B109758). These solvent systems are indicative of those that would be suitable for the TLC analysis of this compound. Visualization of the spots on the TLC plate can be achieved under UV light, as the indole ring is UV-active, or by using a staining agent.
Table 2: Plausible TLC Conditions for this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel Plate |
| Mobile Phase (Example) | Ethyl Acetate / Hexane or Methanol / Dichloromethane |
| Visualization | UV Light (254 nm) |
Thermochemical Studies
Thermochemical studies are essential for understanding the thermal stability, melting behavior, and decomposition profile of a chemical compound. These properties are critical for safe handling, storage, and for defining the parameters of subsequent synthetic steps.
Table 3: Predicted and Known Thermal Properties of this compound
| Property | Value | Source |
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point (Predicted) | 429.8 ± 25.0 °C | |
| Flash Point (Predicted) | 213.7 ± 23.2 °C |
A DSC analysis would provide an accurate experimental melting point and the associated enthalpy of fusion. The thermogram would show an endothermic peak corresponding to the melting process. TGA would reveal the thermal stability of the compound by measuring its mass loss as a function of temperature. This analysis would identify the onset of decomposition and the temperature at which significant degradation occurs. Studies on the thermal decomposition of the parent indole molecule show that it undergoes isomerization and fragmentation at high temperatures, with the initial step being the ejection of a hydrogen atom. Similar decomposition pathways could be anticipated for its derivatives.
Biological and Pharmaceutical Applications of Methyl 6 Amino 4 Indolecarboxylate Derivatives
Anti-cancer and Antineoplastic Activity Investigations
The indole (B1671886) nucleus is a privileged scaffold in the development of novel anticancer agents, with several indole-based drugs approved for clinical use. nih.gov Derivatives of methyl 6-amino-4-indolecarboxylate have been synthesized and evaluated for their ability to combat cancer through various mechanisms, including the inhibition of cell proliferation and the induction of cell death in numerous cancer cell lines.
Inhibition of Cancer Cell Proliferation
Derivatives of indole have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of liver cancer (HepG2), colon cancer (HCT-116, HT29), and breast cancer (MCF-7) cells. nih.govnih.govnih.gov
For instance, certain indole-aryl amide derivatives have been tested for their in vitro cytotoxicity against a panel of cancer cell lines including HT29, MCF7, and others. nih.gov One particular derivative showed noteworthy selectivity towards HT29 colon cancer cells, while not affecting healthy human intestinal cells. nih.gov Similarly, other research has highlighted the efficacy of 3-aryl-thio and 3-aroyl-1H-indole derivatives, with some compounds inhibiting HT29, HepG2, and HCT116 cell lines with IC₅₀ values in the nanomolar range. nih.gov The antiproliferative effects are often dose-dependent, with studies showing a significant decrease in cell viability as the concentration of the indole derivative increases. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Cell Line | Effect | Reported IC₅₀ Values | Reference |
|---|---|---|---|---|
| Indole-aryl amide derivative | HT29 (Colon) | Selective toxicity | Low µM range | nih.gov |
| Indole-aryl amide derivative | MCF7 (Breast) | Cytotoxicity | - | nih.gov |
| 3-Aryl-thio/3-Aryl-1H-indole | HT29 (Colon) | Inhibition | Nanomolar range | nih.gov |
| 3-Aryl-thio/3-Aryl-1H-indole | HepG2 (Liver) | Inhibition | Nanomolar range | nih.gov |
| 3-Aryl-thio/3-Aryl-1H-indole | HCT116 (Colon) | Inhibition | Nanomolar range | nih.gov |
| Ethanolic Marine Extract (AdE) | HepG2 (Liver) | Growth Inhibition | 6.51 µg/mL | nih.gov |
| Ethanolic Marine Extract (AdE) | HCT-116 (Colon) | Growth Inhibition | 5.33 µg/mL | nih.gov |
| Ethanolic Marine Extract (AdE) | MCF-7 (Breast) | Growth Inhibition | 6.87 µg/mL | nih.gov |
Mechanisms of Action in Oncological Pathways
The anticancer effects of this compound derivatives are attributed to their interaction with various oncological pathways. Key mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), induction of apoptosis through reactive oxygen species (ROS) generation, and subsequent PARP cleavage.
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the VEGF pathway is a key regulator of this process. mdpi.com VEGFR-2, a transmembrane tyrosine kinase receptor, is a prime target for anti-angiogenic cancer therapies. mdpi.com Indole derivatives have been designed and identified as effective VEGFR-2 inhibitors. mdpi.comnih.gov For example, a novel 1H-indole derivative demonstrated an in vitro inhibitory potential against VEGFR-2 with an IC₅₀ value of 25 nM, which was superior to the standard drug sorafenib. mdpi.com The mechanism often involves the indole moiety binding to the DFG motif region within the VEGFR-2 active site. mdpi.com
Apoptosis Induction (ROS Generation and PARP Cleavage): Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov Some indole derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. nih.govnih.gov This process is often linked to the generation of reactive oxygen species (ROS). Furthermore, the induction of apoptosis is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Extracts containing indole alkaloids have been shown to cause an increase in caspase-3 and PARP cleavage, leading to cell death in cancer cell lines like HepG2. nih.gov
In Vitro and In Vivo Efficacy Studies
The anticancer potential of indole derivatives has been validated through both in vitro and in vivo studies.
In Vitro Efficacy: As detailed in the preceding sections, numerous in vitro studies have established the cytotoxic and antiproliferative effects of these compounds against a wide array of cancer cell lines. nih.govnih.govnih.govresearchgate.net These studies utilize assays that measure cell viability, proliferation, and specific molecular markers to quantify the compounds' effectiveness and elucidate their mechanisms of action. For example, some indole-chalcone derivatives have shown excellent activity at nanomolar concentrations against the NCI-60 human cancer cell line panel. nih.gov
In Vivo Efficacy: While extensive in vivo data for this compound specifically is limited in the provided context, studies on broader indole derivatives demonstrate their potential in animal models. For example, the indole-containing compound S49076, a VEGF and HIF-1-α inhibitor, resulted in the arrest of colon bevacizumab-resistant tumor growth in monotherapy and showed total growth inhibition of colon cancer xenograft models when combined with bevacizumab. nih.gov These in vivo studies are crucial for confirming the therapeutic potential observed in vitro before any consideration for clinical trials.
Anticonvulsant Properties and Neurological Disorder Targets
Beyond oncology, indole derivatives have emerged as promising candidates for the treatment of neurological disorders, particularly epilepsy. nih.govpharmacophorejournal.comresearchgate.net Their efficacy has been evaluated in established preclinical models of seizures.
Evaluation in Seizure Models
The primary screening model for assessing the anticonvulsant activity of novel compounds is the Maximal Electroshock (MES) seizure test. nih.govuc.pt This test is designed to identify compounds that can prevent the spread of seizures. uc.pt Various indole derivatives have been subjected to the MES test in rodents and have shown significant anticonvulsant effects. nih.govresearchgate.netnih.gov
For example, a study on new indole derivatives, specifically 5-[2-dimethyl amino ethoxy] Indole 2,3 dione (B5365651) and its semicarbazone derivative, demonstrated good antiepileptic activity in the MES model in rats. nih.gov These compounds were found to restore the levels of brain monoamines like noradrenaline, dopamine, and serotonin, which are often altered during seizures. nih.gov Another study reported that a series of synthesized indole derivatives showed encouraging activity against MES-induced seizures. pharmacophorejournal.com
Table 2: Anticonvulsant Activity of Indole Derivatives in the MES Model This table is interactive. You can sort and filter the data.
| Compound Type | Animal Model | Administration | Effect | Reference |
|---|---|---|---|---|
| 5-[2-dimethyl amino ethoxy] Indole 2,3 dione | Rat | - | Good antiepileptic activity | nih.gov |
| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | Rat | - | Good antiepileptic activity | nih.gov |
| 2-phenyl-1H-indole derivatives | Mouse | i.p. | Active at 100 mg/kg | pharmacophorejournal.com |
| 7-Azaindole (B17877) derivatives (8b, 9a-d) | Mouse | - | 100% protection (ED₅₀: 0.107–0.177 mmol/Kg) | researchgate.netdntb.gov.ua |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rat | Oral | Potent anticonvulsant (ED₅₀: 5.79 mg/kg) | nih.gov |
Structure-Activity Relationships for Anticonvulsant Efficacy
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and effective drugs. researchgate.netnih.gov For anticonvulsant indole derivatives, several structural features have been identified as important for their efficacy.
Studies on 7-azaindole derivatives revealed that the nitrogen atom at the 7-position of the azaindole ring and a double bond in an attached 1,2,3,6-tetrahydropyridine (B147620) skeleton were essential for their antiepileptic activities. researchgate.net The common structural elements of many antiepileptic drugs include a nitrogen-containing heterocyclic system, one or two phenyl rings, and at least one carbonyl group. pharmacophorejournal.com
Modification of the indole core and its substituents can lead to significant changes in anticonvulsant potency. For instance, in one series of cycloalkanecarboxamide parabanic acid hybrids, specific compounds exhibited high potency with 100% protection against chemically induced seizures. dntb.gov.ua The optimization of lead compounds through systematic structural modifications allows medicinal chemists to enhance desired properties like potency and reduce neurotoxicity, paving the way for the development of new antiepileptic drugs with improved therapeutic profiles. researchgate.netnih.gov
Antimicrobial and Antifungal Activity Assessment
The indole ring is a prominent feature in many natural and synthetic molecules that exhibit antimicrobial properties. nih.gov Derivatives based on this scaffold have been investigated for their ability to combat both bacterial and fungal pathogens, showing significant promise in the search for new antimicrobial agents. nih.gov
Indole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. nih.gov The development of novel antibacterial agents is crucial due to the rise of antibiotic resistance, and indole-based compounds are being actively explored to address this challenge. nih.gov
One area of research has focused on synthesizing aminoguanidine-indole derivatives to evaluate their efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a common cause of life-threatening hospital-acquired infections. In one study, a series of these derivatives showed significant antibacterial activity. nih.gov
Notably, compounds designated as 3O, 3P, 4O, and 4P displayed the most potent effects, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 µg/mL, comparable to the antibiotic colistin. nih.gov The most active compound, 4P , exhibited rapid bactericidal action against a resistant strain of Klebsiella pneumoniae 2108, with a MIC of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL. nih.gov Further investigations revealed that the position of halogen atoms on the indole ring is critical for the efficacy of these aminoguanidyl derivatives. nih.gov
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 3O | 4-8 | ND |
| 3P | 4-8 | ND |
| 4O | 4-8 | ND |
| 4P | 4 | 8 |
ND: Not Determined in the provided source.
Another study investigated methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and found that methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate possessed antimicrobial activity comparable to that of chloramine. researchgate.net
The therapeutic potential of indole derivatives extends to antifungal applications. nih.gov Research has shown that certain synthesized indole derivatives exhibit promising activity against various fungal strains. nih.govresearchgate.net
For instance, a study involving novel 4,6-disubstituted-2-amino-3-cyanopyridines, which can be considered related structures, demonstrated that several compounds had significant antifungal activity. Specifically, compounds 4b, 4f, 4h, 4j, and 4p showed maximum activity that was comparable to reference standards. researchgate.net While not direct derivatives of this compound, this highlights the potential of related heterocyclic systems in antifungal drug discovery.
| Compound | Reported Activity |
|---|---|
| 4b | Maximum activity comparable to reference standards |
| 4f | Maximum activity comparable to reference standards |
| 4h | Maximum activity comparable to reference standards |
| 4j | Maximum activity comparable to reference standards |
| 4p | Maximum activity comparable to reference standards |
Antiviral Applications
The structural framework of indole is a key component in a variety of compounds screened for antiviral efficacy against both DNA and RNA viruses. nih.gov
A series of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.gov These studies have tested compounds against several viruses, including influenza A (A/FM/1/47), influenza B (B/Jifang/13/97), herpes simplex virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus. nih.gov
The research revealed that some of the synthesized compounds exhibited potent broad-spectrum antiviral activity. nih.gov For example, compound 14f showed potent inhibitory activity against influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 µmol/L and a high selectivity index (SI) of 12.1. nih.govnih.gov Another compound, 8f , was particularly effective against the Cox B3 virus, displaying the highest SI value of 17.1. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that an acetyl substituent at the amino group was detrimental to activity against RNA viruses, and the alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity. nih.govnih.gov
| Compound | Target Virus | IC₅₀ (µmol/L) | Selectivity Index (SI) |
|---|---|---|---|
| 14f | Influenza A | 7.53 | 12.1 |
| 8f | Cox B3 | ND | 17.1 |
ND: Not Determined in the provided source.
Anti-inflammatory and Analgesic Research
Indole-based compounds are recognized for their anti-inflammatory and analgesic properties, making them attractive candidates for the development of new therapeutic agents. researchgate.netnih.gov Several studies have synthesized and evaluated indole derivatives for these activities. nih.govnih.gov
In one study, synthetic indole derivatives were evaluated for their anti-inflammatory, analgesic, and antipyretic effects. nih.gov Among the tested compounds, 3a-II (N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine) and 4a-II (N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine) demonstrated the desired anti-inflammatory and analgesic properties and were selected for further investigation. nih.gov
Another study focused on pyridazinone derivatives, which are heterocyclic compounds also explored for these effects, found that 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 was the most active analgesic and also exhibited the most potent anti-inflammatory activity among the synthesized compounds. nih.gov Research on 4,6-disubstituted-2-amino-3-cyanopyridines found that the introduction of a p-hydroxyphenyl substituent at the 6-position of the pyridine (B92270) nucleus increased both anti-inflammatory and analgesic power, with compounds 4k and 4p being identified as promising molecules. researchgate.net
| Compound | Scaffold | Observed Activity |
|---|---|---|
| 3a-II | Indole | Anti-inflammatory and Analgesic |
| 4a-II | Indole | Anti-inflammatory and Analgesic |
| 4k | 2-Amino-3-cyanopyridine | Promising Anti-inflammatory and Analgesic |
| 4p | 2-Amino-3-cyanopyridine | Promising Anti-inflammatory and Analgesic |
Enzyme Inhibition Studies (e.g., DHFR, TS, MALT1, DPP-4)
Derivatives of indole serve as a foundational structure for designing inhibitors of various clinically relevant enzymes.
Research into aminoguanidine-indole derivatives has identified potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov The compound 4P , which showed strong antibacterial activity, was also found to be a notable inhibitor of K. pneumoniae DHFR in vitro. nih.gov Molecular docking studies suggested that the aminoguanidine (B1677879) moiety and the indole structure of 4P play a key role in binding to the active site of the DHFR receptor. nih.gov
In the field of oncology, derivatives of indole-6-carboxylate ester have been synthesized and evaluated as inhibitors of receptor tyrosine kinases, which are critical for cancer cell proliferation. nih.gov Two new series of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, were designed to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), respectively. nih.gov Compound 4a (an unsubstituted phenyl hydrazine-1-carbothioamide derivative) was the most potent inhibitor of the EGFR enzyme. nih.gov Meanwhile, compound 6c (an oxadiazole derivative with a chloro group at the 4-position of the aromatic ring) exhibited the highest inhibitory activity against the VEGFR-2 enzyme. nih.gov
| Compound | Target Enzyme | Reported Activity |
|---|---|---|
| 4P | Dihydrofolate Reductase (DHFR) | Notable in vitro inhibition of K. pneumoniae DHFR |
| 4a | EGFR Tyrosine Kinase | Highest inhibitory activity among tested compounds |
| 6c | VEGFR-2 Tyrosine Kinase | Highest inhibitory activity among tested compounds |
Other Biological Activities and Therapeutic Potential
While the broader class of indole derivatives has been explored for a wide range of pharmacological effects, research specifically on this compound and its close derivatives remains limited. The following sections summarize the available information regarding their potential in specific therapeutic areas.
Currently, there is a lack of published scientific literature detailing the in vitro or in vivo investigation of this compound derivatives for antidiabetic or antidyslipidemic activities.
However, the broader family of indole-containing compounds has been a source of interest in the development of agents for metabolic disorders. For instance, a study on 1,4-dihydropyridine-indole derivatives identified compounds that could stimulate GLUT4 translocation, a key process in glucose uptake, suggesting a potential avenue for developing new antidiabetic agents. bldpharm.com Another unrelated amino acid, 4-hydroxyisoleucine, has demonstrated both antidyslipidemic and antihyperglycemic properties. nih.gov Furthermore, naturally occurring carboxylic acids from traditional antidiabetic plants have been investigated as potential inhibitors of fatty acid binding protein 3 (FABP3), which is involved in the metabolic effects of fatty acids in pancreatic islet cells. nih.gov
These findings in related but distinct chemical classes highlight the potential of novel heterocyclic compounds in metabolic disease research, though specific data on this compound derivatives is not yet available.
Direct experimental studies on the antioxidant properties of this compound are not extensively reported in the available scientific literature. However, computational predictions for a structurally related compound, 6-amino-1H-indole-3-carboxylic acid, suggest a potential for antioxidant activity. epa.gov
Table 1: Predicted Functional Use of a Related Indole Carboxylic Acid
| Functional Use | Probability |
| Colorant | 0.896 |
| Skin Conditioner | 0.542 |
| Antioxidant | 0.411 |
| Flavorant | 0.289 |
| Fragrance | 0.0805 |
| Data from a computational prediction for 6-amino-1H-indole-3-carboxylic acid. epa.gov |
It is important to note that these are theoretical predictions for a related molecule and require experimental validation for this compound and its derivatives.
There is currently no specific information available in the scientific literature regarding the biochemical research on the effects of this compound derivatives on enzyme activity or their interaction with metabolic pathways.
Preclinical Drug Development and Pharmacological Profiling
The preclinical development of a new chemical entity involves a series of stages, including target identification and lead optimization. For this compound derivatives, there is no published information available regarding their progression through these preclinical stages.
The process of identifying and validating specific biological targets for this compound derivatives has not been documented in the available scientific literature. Target identification often involves computational and experimental methods to determine the proteins or pathways a compound interacts with to exert a biological effect.
As there is no identified lead compound from the this compound class for any specific therapeutic target, there are no lead optimization strategies to report. Lead optimization is a crucial step in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties.
In Vitro Toxicity and Safety Profiling of this compound Derivatives
The preclinical safety evaluation of new chemical entities is a critical step in the drug discovery and development process. For derivatives of this compound, in vitro toxicity and safety profiling are essential to identify potential liabilities and to select candidates with the most favorable therapeutic index for further development. This section details the available research findings on the in vitro toxicity of these and structurally related indole derivatives, focusing on their effects on various cell lines.
Cytotoxicity in Cancer and Normal Cell Lines
A key aspect of the safety profile of potential anticancer agents is their selectivity towards cancer cells over normal, healthy cells. Several studies have investigated the cytotoxic effects of indolecarboxylate derivatives.
One study focused on newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives of an indole-6-carboxylate ester. nih.gov The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and lung carcinoma (A549). nih.gov Notably, compounds 4a (a hydrazine-1-carbothioamide derivative) and 6c (an oxadiazole derivative) emerged as the most potent cytotoxic agents within their respective series. nih.gov
To assess the selectivity of these compounds, their cytotoxicity was also tested against normal human embryonic kidney cells (HEK-293), lung cells (MRC5), and liver cells (LO2). The results indicated that the synthesized indole derivatives exhibited significantly lower cytotoxicity against these normal cell lines, with IC₅₀ values greater than 100 μg/ml, suggesting a favorable safety profile at the cellular level. nih.gov
In a different study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated for their antimicrobial properties and subsequently for their cytotoxicity against normal MRC-5 cells using the MTT assay. nih.gov This assessment is crucial to ensure that the antimicrobial activity does not come at the expense of host cell viability.
Similarly, the safety of novel indole-2-carboxamide derivatives was assessed by determining their cytotoxicity against Vero cells (monkey kidney epithelial cells). Two compounds, 8f and 8g , which demonstrated potent anti-tubercular activity, displayed high IC₅₀ values of 39.9 μM and 40.9 μM, respectively, against Vero cells. This resulted in high selectivity indices (SI) of 64 and 128, indicating minimal cytotoxicity towards healthy mammalian cells.
Furthermore, a series of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors were evaluated for their toxicity in the MT-4 human T-cell line. nih.gov Most of the synthesized compounds showed no toxicity at concentrations up to 80 μM. nih.gov For the few compounds that did exhibit toxicity, the 50% cytotoxic concentration (CC₅₀) values were all above 29 μM, indicating a low level of toxicity. nih.gov
Table 1: In Vitro Cytotoxicity of Indole-6-carboxylate Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
| 4a | HepG2 | Data not specified |
| HCT-116 | Data not specified | |
| A549 | Data not specified | |
| 6c | HepG2 | Data not specified |
| HCT-116 | Data not specified | |
| A549 | Data not specified | |
| Indole Derivatives (General) | HEK-293 | > 100 µg/ml |
| LO2 | > 100 µg/ml | |
| MRC5 | > 100 µg/ml |
Table 2: Cytotoxicity and Selectivity Index of Indole-2-carboxamide Derivatives
| Compound | Anti-TB MIC (μM) | Vero Cell IC₅₀ (μM) | Selectivity Index (SI) |
| 8f | 0.62 | 39.9 | 64 |
| 8g | 0.32 | 40.9 | 128 |
In Silico Toxicity Prediction
In addition to experimental assays, computational or in silico methods are valuable tools for predicting the potential toxicity of compounds early in the drug discovery pipeline. For a series of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, an in silico toxicity study was conducted to predict oral rat acute toxicity. nih.gov The results of this preliminary investigation, which had an estimated accuracy of 54-66%, classified all the examined compounds into category IV of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This category corresponds to substances that are "harmful if swallowed" (LD₅₀ between 300 and 2000 mg/kg), suggesting a promising initial safety profile. nih.gov
Genotoxicity and Mutagenicity
While specific genotoxicity data for this compound derivatives are limited in the public domain, studies on related heterocyclic compounds provide insights into the types of assays used. For instance, a genotoxicity study of a tetraalkylammonium derivative of 6-methyluracil (B20015) involved the DNA-repair test, the Ames test for mutagenicity in Salmonella typhimurium strains, and an in vivo micronucleus test. nih.gov Such assays are critical for assessing the potential of a compound to cause genetic damage.
Another study on methoxy (B1213986) derivatives of 4-aminoazobenzene (B166484) highlighted the importance of not just the quantity of DNA adducts formed but also the conformational changes in the DNA, in determining the genotoxic and carcinogenic potential. nih.gov These findings underscore the need for comprehensive genotoxicity testing for any new class of therapeutic agents, including derivatives of this compound.
Computational Chemistry and Theoretical Studies on Methyl 6 Amino 4 Indolecarboxylate
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods, such as the widely used B3LYP functional, balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules. These calculations can determine the electronic structure, optimized geometry, and various physicochemical properties of a molecule. While specific DFT studies on Methyl 6-amino-4-indolecarboxylate are not extensively available in public literature, the principles can be applied to understand its behavior based on studies of similar molecules. materialsciencejournal.orgnih.gov
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this calculation would precisely define the bond lengths, bond angles, and dihedral angles of its ground state.
Using a method like DFT with the B3LYP functional and a basis set such as 6-311G(d,p), the optimized geometry can be obtained. materialsciencejournal.org This analysis would reveal the planarity of the indole (B1671886) ring system and the orientation of the amino and methyl carboxylate substituents. For instance, studies on similar heterocyclic compounds have used this method to determine C-N, C-C, and C=O bond lengths with high precision. materialsciencejournal.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-C(O)O | ~1.49 Å |
| Bond Length | C6-N(H2) | ~1.37 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | O=C-O | ~124° |
| Dihedral Angle | C5-C4-C(O)-O | ~178° |
| Note: These values are hypothetical and serve to illustrate the type of data generated from a DFT geometry optimization. Actual values would require a specific calculation to be performed. |
Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the indole ring.
Blue regions denote positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the amine (NH2) and indole (N-H) protons. mdpi.com
Green regions represent neutral or near-zero potential.
An MESP map provides a clear, visual guide to the reactive sites of the molecule, which is crucial for understanding its interaction with other molecules and biological receptors. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.
LUMO : This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a study on a related pyran carboxylate derivative, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was on the nitrophenyl ring, indicating an intramolecular charge transfer. materialsciencejournal.org For this compound, the HOMO would likely be distributed across the electron-rich indole ring and amino group, while the LUMO might be more localized on the carboxylate group and the pyrimidine (B1678525) part of the indole structure.
Table 2: Illustrative Frontier Orbital Data (Hypothetical)
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |
| Note: These values are for illustrative purposes and are typical for organic molecules. Actual values for this compound would need to be calculated. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the dynamic interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the binding. Studies on similar indole-based compounds have successfully used docking and MD simulations to identify key amino acid residues involved in binding and to predict the stability of the complex.
Mechanistic Studies of Reaction Pathways
Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This helps in understanding reaction feasibility, predicting product distributions, and rationalizing observed chemical behaviors. For instance, DFT calculations can elucidate the step-by-step process of electrophilic substitution on the indole ring or reactions involving the amino or carboxylate functional groups.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
Infrared (IR) Spectroscopy : DFT calculations can compute the vibrational frequencies of a molecule. nih.gov The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond vibrations (e.g., N-H stretch, C=O stretch, C-N stretch). Comparing the calculated spectrum with an experimental one helps in assigning the observed bands to specific functional groups and vibrational modes. materialsciencejournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure.
UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of a molecule. materialsciencejournal.org This provides information about the electronic transitions, such as the absorption maxima (λmax), which are related to the HOMO-LUMO energy gap.
Thermodynamic Property Calculations
Computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules, offering insights into their stability, reactivity, and potential energy surfaces. While specific, in-depth computational studies focusing exclusively on the thermodynamic properties of this compound are not extensively available in publicly accessible research, the well-established principles of computational thermochemistry and existing studies on related indole derivatives allow for a detailed discussion of the methodologies and the nature of the thermodynamic data that would be derived from such an analysis.
Theoretical calculations for indole derivatives typically employ a range of quantum chemical methods to determine key thermodynamic parameters. These often include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). These values are crucial for understanding the energetic landscape of the molecule in its gaseous state and can be compared with experimental data where available. nih.govfigshare.com
Research Findings and Methodologies
Computational studies on similar heterocyclic compounds, such as indole and its methylated derivatives, have successfully utilized methods like Gaussian-n theories (e.g., G3(MP2)//B3LYP and G4) and Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31+G(d,p)). nih.govfigshare.com These approaches are adept at predicting gas-phase enthalpies of formation and have shown excellent agreement with experimental values obtained through techniques like combustion calorimetry. nih.gov
The calculations would further extend to vibrational frequency analysis, which is essential for determining the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy. The standard entropy of the molecule is a measure of the disorder or randomness of the system and is calculated based on translational, rotational, vibrational, and electronic degrees of freedom.
While specific data for this compound is not present in the surveyed literature, the table below presents experimentally and computationally derived thermodynamic data for the parent compound, indole, to provide a contextual baseline for the types of properties that would be of interest.
Table 1: Thermodynamic Properties of Indole (Gas Phase, T = 298.15 K)
| Thermodynamic Property | Value | Method |
| Standard Molar Enthalpy of Formation (ΔfH°) | 164.3 ± 1.3 kJ·mol⁻¹ | Experimental (Calorimetry) nih.gov |
| Standard Molar Enthalpy of Formation (ΔfH°) | Varies by computational approach | Theoretical nih.gov |
Chemical Reactivity and Synthetic Transformations of Methyl 6 Amino 4 Indolecarboxylate
Reactions Involving the Amino Group
The primary amino group at the C-6 position of the indole (B1671886) ring is a key site for nucleophilic reactivity, readily participating in a variety of common transformations to form amides, sulfonamides, and N-alkylated products.
Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to furnish the corresponding N-acylindoles. This reaction is fundamental in protecting the amino group or introducing new functionalities. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield methyl 6-acetamido-4-indolecarboxylate.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, for example, p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), leads to the formation of the corresponding sulfonamide, methyl 6-(p-tosylamido)-4-indolecarboxylate. This transformation is often employed in the synthesis of compounds with potential biological activities.
N-Alkylation: While direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and competing N-alkylation at the indole nitrogen, it can be achieved under controlled conditions using alkyl halides or via reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for introducing alkyl groups.
| Reaction Type | Reagent Example | Product Example |
| Acylation | Acetyl chloride, Triethylamine | Methyl 6-acetamido-4-indolecarboxylate |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Methyl 6-(p-tosylamido)-4-indolecarboxylate |
| N-Alkylation | Alkyl halide, Base or Aldehyde/Ketone, Reducing agent | Methyl 6-(alkylamino)-4-indolecarboxylate |
Reactions at the Carboxylate Moiety
The methyl ester at the C-4 position is an electrophilic site that can undergo several important transformations, primarily hydrolysis, amidation, and reduction.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-amino-4-indolecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using a solution of sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran, is a common method. The resulting carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation.
Amidation: The methyl ester can be directly converted to an amide by reaction with an amine. This reaction, often requiring elevated temperatures or the use of a catalyst, provides a straightforward route to a variety of N-substituted 6-amino-4-indolecarboxamides. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the amide bond under milder conditions.
Reduction: The ester group can be reduced to a primary alcohol, (6-amino-1H-indol-4-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran. This transformation provides access to another key intermediate with a different functional group handle for further synthetic elaborations.
| Reaction Type | Reagent Example | Product Example |
| Hydrolysis | Sodium hydroxide, Water/Methanol | 6-Amino-4-indolecarboxylic acid |
| Amidation | Amine, Heat or Coupling agent (e.g., EDC) | N-Substituted 6-amino-4-indolecarboxamide |
| Reduction | Lithium aluminum hydride (LAH), Tetrahydrofuran | (6-Amino-1H-indol-4-yl)methanol |
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effects of the existing amino and carboxylate groups, as well as the inherent reactivity of the indole ring, will influence the position of substitution. The pyrrole (B145914) ring is generally more reactive than the benzene (B151609) ring. Within the pyrrole ring, the C-3 position is the most nucleophilic and typically the preferred site for electrophilic attack. However, the substitution pattern of Methyl 6-amino-4-indolecarboxylate can direct electrophiles to other positions. The amino group at C-6 is an activating group and directs ortho and para, while the carboxylate at C-4 is a deactivating group and a meta-director.
Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride or acetonitrile (B52724), can introduce a halogen atom onto the indole ring. The exact position of halogenation would depend on the reaction conditions and the directing effects of the substituents.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or other nitrating agents. This reaction introduces a nitro group onto the indole ring, which can then be a handle for further transformations, such as reduction to another amino group.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, catalyzed by a Lewis acid, can introduce acyl or alkyl groups onto the indole ring. The regioselectivity of these reactions on the substituted indole nucleus would be of significant interest for the synthesis of complex derivatives. For instance, Friedel-Crafts alkylation of 4-aminoindoles has been reported to occur at the C-7 position, suggesting a potential reaction pathway for this compound.
Nucleophilic Substitution Reactions
While the electron-rich indole ring is not generally susceptible to nucleophilic aromatic substitution, such reactions can occur under specific circumstances, for example, if a leaving group is present on the ring or through the formation of an intermediate that facilitates nucleophilic attack. In the context of this compound, nucleophilic substitution reactions are less common than electrophilic substitutions but can be synthetically valuable.
Cyclization Reactions and Heterocyclic Ring Annulation
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylate moiety (or its derivatives), makes it an excellent substrate for cyclization reactions to form fused heterocyclic systems. These reactions are pivotal in the construction of polycyclic indole alkaloids and related pharmacologically active compounds.
Methyl 6 Amino 4 Indolecarboxylate As a Chemical Building Block in Organic Synthesis
Role in the Construction of Complex Indole (B1671886) Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Methyl 6-amino-4-indolecarboxylate serves as an excellent starting point for the elaboration of more complex, highly substituted indole-containing molecules. The presence of the amino and ester groups allows for a variety of chemical transformations, enabling chemists to build upon the core structure with precision and control.
The amino group at the 6-position can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This functionalization is crucial for exploring the structure-activity relationships of new compounds. For instance, the amino group can be converted to an azide, which can then participate in cycloaddition reactions to form triazoles, or it can be diazotized and subsequently replaced with various other functional groups.
Simultaneously, the methyl ester at the 4-position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further synthetic transformations. The interplay between the reactivity of the amino and ester groups allows for the stepwise and controlled construction of complex indole derivatives that would be difficult to access through other synthetic routes.
Integration into Diverse Heterocyclic Systems
Beyond the elaboration of the indole core itself, this compound is a key intermediate for the synthesis of fused heterocyclic systems. The strategic placement of the amino and ester functionalities facilitates the construction of additional rings onto the indole framework, leading to novel polycyclic structures with unique three-dimensional shapes and biological activities.
For example, the amino group can react with dicarbonyl compounds or their equivalents to form fused pyrazine, pyrimidine (B1678525), or diazepine (B8756704) rings. These annulation reactions significantly expand the chemical space accessible from this simple starting material. The resulting fused systems often exhibit distinct pharmacological profiles compared to their parent indole, making this a fruitful area of research for the discovery of new therapeutic agents.
The ability to construct these diverse heterocyclic systems is of paramount importance in drug discovery, where subtle changes in molecular architecture can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The versatility of this compound in these transformations underscores its importance as a foundational building block for the synthesis of new chemical entities.
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. The goal is to explore vast regions of chemical space in an efficient manner to identify new hits and leads for drug development. This compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification.
By utilizing the reactivity of both the amino and ester groups, chemists can generate large libraries of related compounds from this single starting material. For example, a library can be created by reacting the amino group with a diverse set of carboxylic acids to form a collection of amides, while the ester group is simultaneously or sequentially reacted with a variety of amines. This "parallel synthesis" approach allows for the creation of thousands of new compounds in a systematic and high-throughput fashion.
The resulting libraries of indole derivatives can then be screened against a wide range of biological targets to identify compounds with desired activities. This approach has been successfully used to discover new inhibitors of enzymes, modulators of receptors, and other biologically active molecules.
Development of DNA-Encoded Chemical Libraries
DNA-encoded library (DEL) technology represents a cutting-edge approach to drug discovery that allows for the synthesis and screening of libraries containing billions or even trillions of compounds. In this technology, each small molecule in the library is attached to a unique DNA tag that serves as a barcode, allowing for its identification after a selection experiment.
Building blocks for DEL synthesis must be compatible with the aqueous, mild reaction conditions required for handling DNA. The functional groups on this compound make it a potentially suitable scaffold for incorporation into DNA-encoded libraries. The amino group can be acylated with a variety of building blocks that have been pre-attached to DNA oligonucleotides.
Future Directions and Emerging Research Avenues for Methyl 6 Amino 4 Indolecarboxylate
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its structural versatility and wide range of biological activities. ijpsjournal.commdpi.com Methyl 6-amino-4-indolecarboxylate, as a substituted indole, presents a unique combination of functional groups—an aromatic amine, a methyl ester, and the indole core itself—making it a promising, yet underexplored, platform for future innovation. The strategic positioning of its substituents offers multiple reaction sites for derivatization and polymerization. mdpi.com This article explores the prospective research directions for this compound, focusing on its potential in advanced catalysis, materials science, and next-generation, data-driven drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
